molecular formula C9H9BrN2O4 B3087273 2-bromo-N-(2-methoxy-5-nitrophenyl)acetamide CAS No. 117215-85-7

2-bromo-N-(2-methoxy-5-nitrophenyl)acetamide

Cat. No.: B3087273
CAS No.: 117215-85-7
M. Wt: 289.08 g/mol
InChI Key: JTMDQMVSNLXDSI-UHFFFAOYSA-N
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Description

2-bromo-N-(2-methoxy-5-nitrophenyl)acetamide is an organic compound with the molecular formula C9H9BrN2O4. It is primarily used in research settings and is known for its unique chemical properties, which make it valuable in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-methoxy-5-nitrophenyl)acetamide typically involves the bromination of N-(2-methoxy-5-nitrophenyl)acetamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-methoxy-5-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-N-(2-methoxy-5-nitrophenyl)acetamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-methoxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The bromine atom and nitro group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-methoxyphenyl)acetamide
  • 2-bromo-N-(2-nitrophenyl)acetamide
  • 2-bromo-N-(2-methoxy-5-chlorophenyl)acetamide

Uniqueness

2-bromo-N-(2-methoxy-5-nitrophenyl)acetamide is unique due to the presence of both a bromine atom and a nitro group, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in specific research applications where these functional groups are essential .

Properties

IUPAC Name

2-bromo-N-(2-methoxy-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O4/c1-16-8-3-2-6(12(14)15)4-7(8)11-9(13)5-10/h2-4H,5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMDQMVSNLXDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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